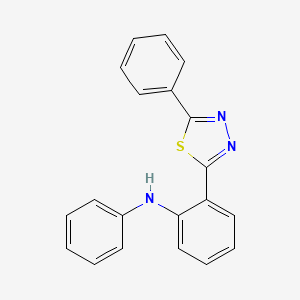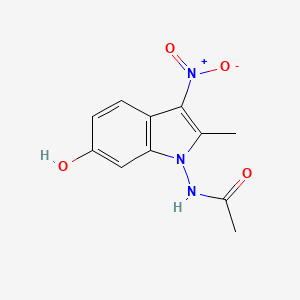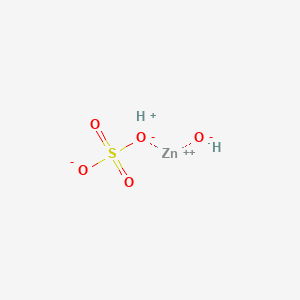
HYdrogen hydroxysulfatozincate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HYdrogen hydroxysulfatozincate is a complex inorganic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of hydrogen, hydroxyl, sulfate, and zinc ions, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HYdrogen hydroxysulfatozincate typically involves the reaction of zinc sulfate with a hydroxide source in the presence of hydrogen ions. One common method is the hydrothermal synthesis, where zinc sulfate is dissolved in water, and a hydroxide source such as sodium hydroxide is added. The reaction mixture is then subjected to high temperature and pressure conditions to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of advanced catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
HYdrogen hydroxysulfatozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and sulfate ions.
Reduction: Reduction reactions can occur under specific conditions, resulting in the formation of elemental zinc and hydrogen sulfate.
Substitution: The hydroxyl and sulfate groups in this compound can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various organic and inorganic reagents can be employed to achieve substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Zinc oxide and sulfate ions.
Reduction: Elemental zinc and hydrogen sulfate.
Substitution: Depending on the substituent, products can vary widely, including substituted zinc complexes and organic derivatives.
Wissenschaftliche Forschungsanwendungen
HYdrogen hydroxysulfatozincate has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other zinc-based compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it a candidate for studying zinc’s role in biological systems and its interaction with other biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: this compound is utilized in the production of advanced materials, including coatings and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which HYdrogen hydroxysulfatozincate exerts its effects involves the interaction of its zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating the formation of coordination complexes with other molecules. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction processes. Additionally, the hydroxyl and sulfate groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
HYdrogen hydroxysulfatozincate can be compared with other zinc-based compounds, such as zinc sulfate, zinc hydroxide, and zinc oxide. While these compounds share some similarities, this compound’s unique combination of hydroxyl and sulfate groups imparts distinct chemical properties and reactivity. For example:
Zinc sulfate: Primarily used as a dietary supplement and in agriculture.
Zinc hydroxide: Commonly used in medical applications, such as wound dressings.
Zinc oxide: Widely used in sunscreens and as a semiconductor material.
Eigenschaften
Molekularformel |
H2O5SZn |
|---|---|
Molekulargewicht |
179.5 g/mol |
IUPAC-Name |
zinc;hydron;hydroxide;sulfate |
InChI |
InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 |
InChI-Schlüssel |
RNZCSKGULNFAMC-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



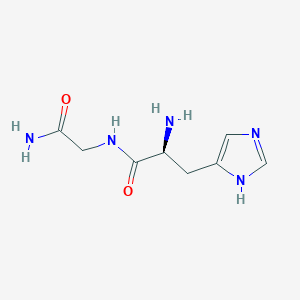
![{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B12937310.png)

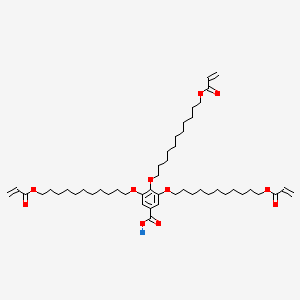
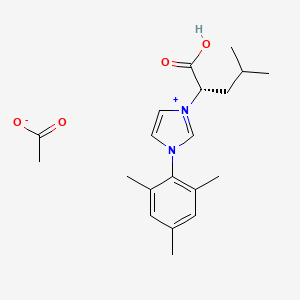
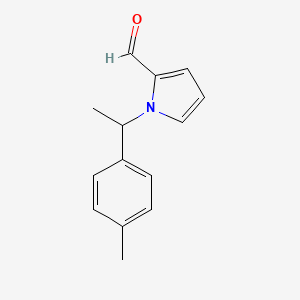
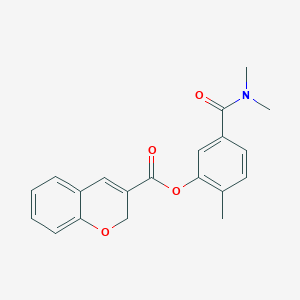
![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)

